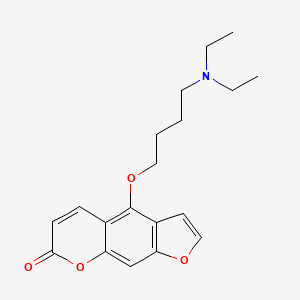
9-Methyl-1,2-dihydroanthracene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1,2-dihydroanthracene-1,2-diol is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of a methyl group attached to the 9th position of the anthracene ring, with hydroxyl groups at the 1st and 2nd positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,2-dihydroanthracene-1,2-diol typically involves the reduction of 9-methyl-1,2-dihydroanthracene-1,2-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1,2-dihydroanthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: Further reduction can lead to the formation of 9-methyl-1,2-dihydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 9-Methyl-1,2-dihydroanthracene-1,2-dione.
Reduction: 9-Methyl-1,2-dihydroanthracene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Methyl-1,2-dihydroanthracene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9-Methyl-1,2-dihydroanthracene-1,2-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 1st and 2nd positions play a crucial role in these reactions, allowing the compound to act as both an oxidizing and reducing agent. This dual functionality makes it valuable in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylanthracene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
1,2-Dihydroanthracene: Similar structure but without the methyl group at the 9th position.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9th and 10th positions instead of the 1st and 2nd
Uniqueness
9-Methyl-1,2-dihydroanthracene-1,2-diol is unique due to the presence of both a methyl group and hydroxyl groups, which confer distinct redox properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior .
Eigenschaften
CAS-Nummer |
88262-36-6 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C15H14O2/c1-9-12-5-3-2-4-10(12)8-11-6-7-13(16)15(17)14(9)11/h2-8,13,15-17H,1H3 |
InChI-Schlüssel |
OUZHRWZZWYQJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C=CC2=CC3=CC=CC=C13)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)
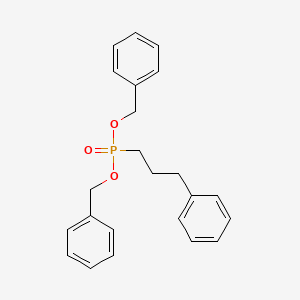
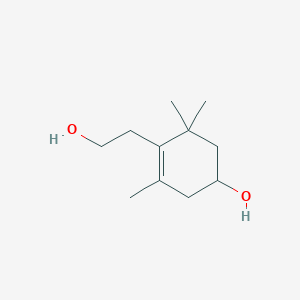
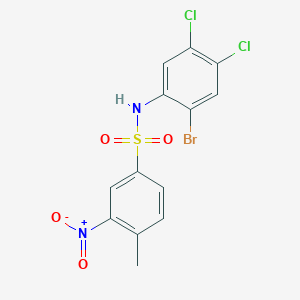
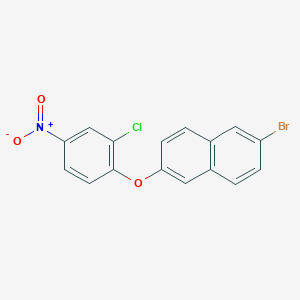
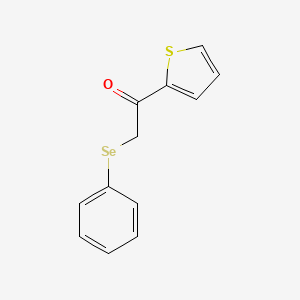
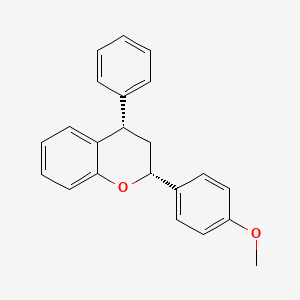
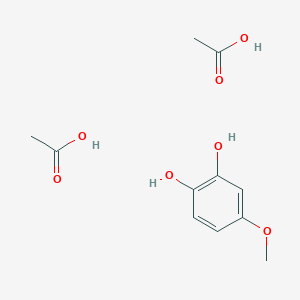
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)

